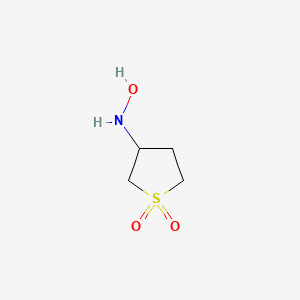

3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide

Description

Contextual Significance within Heterocyclic Chemistry

From the perspective of heterocyclic chemistry, 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide is a derivative of tetrahydrothiophene (B86538), a saturated sulfur-containing heterocycle. The oxidation of the sulfur atom to a sulfone (1,1-dioxide) significantly influences the ring's chemical and physical properties. The sulfone group is a strong electron-withdrawing group, which increases the polarity of the molecule and can activate adjacent carbon-hydrogen bonds, making them susceptible to certain chemical reactions researchgate.net.

The presence of the hydroxylamine (B1172632) group (-NHOH) adds another layer of chemical reactivity. Hydroxylamine and its derivatives are known to participate in various chemical transformations and have been studied for their roles as nucleophiles and as precursors to other nitrogen-containing functional groups mdpi.com. The chemistry of di- and trialkylhydroxylamines is a field of growing interest, offering unique properties situated in a distinct chemical space mdpi.com. The synthesis of hydroxylamine itself is a critical process for producing various chemicals and materials nih.gov. Within this specific molecule, the interplay between the sulfone and hydroxylamine moieties on the saturated heterocyclic ring defines its unique reactivity and potential as a building block in more complex organic syntheses.

Table 2: Computed Physicochemical Properties This interactive table summarizes key computed properties of the compound.

| Property | Value | Source |

|---|---|---|

| XLogP3 | -1.1 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Polar Surface Area | 74.8 Ų | nih.gov |

Importance of the Tetrahydrothiophene 1,1-Dioxide Scaffold in Medicinal Chemistry Research

The tetrahydrothiophene 1,1-dioxide scaffold, commonly known as sulfolane (B150427), is a privileged structure in medicinal chemistry. Organosulfur compounds, particularly cyclic sulfones, are of special interest to organic chemists due to their broad applications and biological activities iomcworld.com. The sulfone functional group is present in a wide array of FDA-approved drugs and natural products nih.govtandfonline.com.

The sulfolane ring itself is a key structural element in molecules designed for various therapeutic purposes. Derivatives of this scaffold have been investigated for a range of biological activities, including anti-inflammatory, analgesic, antimalarial, antimicrobial, and anticancer effects iomcworld.comresearchgate.net. For instance, sulfolane-based vicinal amino alcohols have demonstrated promising anti-inflammatory and antiprotozoal activities researchgate.net. The stability of the sulfone group and its ability to act as a hydrogen bond acceptor make it a valuable component for modulating a molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, sulfolane is utilized as a polar aprotic solvent in the synthesis of pharmaceuticals, highlighting its versatility in the drug development process gs-chemical.comtaylorandfrancis.com. The incorporation of a hydroxylamine group onto this established medicinal scaffold suggests a strategy for creating new chemical entities with potentially novel biological profiles.

Overview of Academic Research Trajectories for the Compound

While specific, in-depth research publications focusing exclusively on this compound are not extensively documented in mainstream literature, its academic trajectory can be inferred from research on analogous compounds and its commercial availability. The compound is supplied by chemical vendors for use by early discovery researchers, indicating its role as a building block or screening compound in exploratory studies .

Research involving this compound would likely pursue several avenues based on its structural components. One potential trajectory is its evaluation for biological activity. Given that hydroxylamine derivatives have been investigated as antibacterial agents that inhibit ribonucleotide reductase researchgate.net, and the sulfolane core is associated with anti-inflammatory properties researchgate.net, research could focus on screening this compound for similar activities. Another research path involves its use as a synthetic intermediate. The functional groups present allow for further chemical modification, enabling the synthesis of more complex molecules for drug discovery libraries. The development of novel synthetic methods for creating or modifying sulfolane derivatives is an active area of academic pursuit, and this compound could serve as a model substrate or starting material in such studies researchgate.netmdpi.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c6-5-4-1-2-9(7,8)3-4/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXXQVLCEBOADI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxyamino Tetrahydrothiophene 1,1 Dioxide and Analogues

Fundamental Synthetic Routes

The construction of 3-(hydroxyamino)tetrahydrothiophene 1,1-dioxide can be strategically divided into two main phases: the formation and oxidation of the tetrahydrothiophene (B86538) ring system, and the introduction and conversion of a nitrogen functionality to the desired hydroxyamino moiety.

Synthesis from Thiophene (B33073) Derivatives

The core of the target molecule is the tetrahydrothiophene 1,1-dioxide, also known as sulfolane (B150427). The synthesis of this scaffold can be achieved through various methods, primarily involving the oxidation of a pre-existing tetrahydrothiophene ring or the cycloaddition reaction of butadiene and sulfur dioxide followed by hydrogenation.

The oxidation of tetrahydrothiophene to its corresponding 1,1-dioxide (sulfolane) is a common and efficient method for constructing the sulfone group. This transformation is a key step in many synthetic pathways leading to sulfolane derivatives.

A widely used oxidizing agent for this purpose is hydrogen peroxide (H₂O₂). The reaction can be carried out under mild conditions, often employing catalysts to enhance efficiency and selectivity. For instance, the use of layered double hydroxides (LDHs) containing tungsten, vanadium, or molybdenum oxo-species has been shown to effectively catalyze the oxidation of tetrahydrothiophene with dilute H₂O₂. Among these, tungsten-containing LDHs have demonstrated high catalytic activity and stability.

The oxidation process can proceed in a stepwise manner. The initial oxidation of tetrahydrothiophene yields tetrahydrothiophene 1-oxide (a sulfoxide). Further oxidation of the sulfoxide (B87167) produces the desired tetrahydrothiophene 1,1-dioxide (a sulfone). This stepwise oxidation allows for control over the reaction to selectively obtain the sulfoxide or the sulfone by adjusting reaction conditions such as temperature.

| Oxidizing Agent | Catalyst | Product | Reference |

| Hydrogen Peroxide (H₂O₂) | W-, V-, or Mo-containing Layered Double Hydroxides | Tetrahydrothiophene 1,1-dioxide |

Once the tetrahydrothiophene 1,1-dioxide (sulfolane) ring is formed, the next critical step is the introduction of a functional group at the 3-position, which will serve as a precursor to the hydroxyamino moiety. This can be achieved through several synthetic strategies.

One common approach involves starting with a pre-functionalized precursor. For example, 3-sulfolene (B121364) can be used as a starting material. The double bond in 3-sulfolene allows for various addition reactions to introduce functionality at the 3- and 4-positions. Subsequent hydrogenation of the double bond would then yield the saturated tetrahydrothiophene 1,1-dioxide ring with the desired substituent.

Another strategy is the direct functionalization of the sulfolane ring, though this can be more challenging due to the relative inertness of the C-H bonds. However, methods for the synthesis of 3-aminotetrahydrothiophene 1,1-dioxide derivatives have been developed. One such method involves the Michael addition of an amine to a 3-sulfolene-3-carboxylate ester, followed by further transformations. While this provides an amino group at the 3-position, it also introduces a substituent at the 4-position.

The synthesis of tetrahydrothiophene-3-one 1,1-dioxide provides a versatile intermediate. The ketone functionality at the 3-position can be converted to an oxime, which can then be reduced to an amino group or potentially a hydroxylamino group.

Preparation of the Hydroxyamino Moiety

The final stage in the synthesis of this compound involves the formation of the hydroxylamine (B1172632) group at the 3-position of the sulfolane ring. This is typically achieved by either introducing a nitrogen-containing group and then converting it to a hydroxylamine, or by direct amination with a hydroxylamine equivalent.

As a precursor to the hydroxylamine, a nitro or amino group is commonly introduced onto the sulfolane ring.

Introduction of a Nitro Group: The nitration of sulfolane is a potential route to introduce a nitro group. While direct nitration of the saturated sulfolane ring can be challenging, the use of strong nitrating agents may be effective. Sulfolane itself is known to be a stable solvent for nitration reactions, indicating its resistance to degradation under these conditions. rsc.orgwikipedia.org The nitration of a precursor like 3-hydroxysulfolane could be a more feasible approach, followed by deoxygenation.

Introduction of an Amino Group: As mentioned previously, methods for the synthesis of 3-aminotetrahydrothiophene 1,1-dioxide derivatives exist. These amino-substituted sulfolanes are key intermediates for the subsequent formation of the hydroxylamine.

| Precursor | Reagent/Method | Functional Group Introduced |

| Sulfolane | Nitrating Agent | Nitro Group |

| 3-Sulfolene derivative | Michael Addition of Amine | Amino Group |

| Tetrahydrothiophene-3-one 1,1-dioxide | Hydroxylamine, then Reduction | Amino Group |

Once a nitro or amino group is in place at the 3-position of the tetrahydrothiophene 1,1-dioxide ring, it can be converted to the desired hydroxylamine functionality through either reduction or oxidation.

Reduction of a Nitro Group: A common and effective method for the synthesis of hydroxylamines is the controlled reduction of a nitro group. Various reducing agents can be employed for this transformation. The choice of reagent and reaction conditions is crucial to prevent over-reduction to the corresponding amine.

Oxidation of an Amino Group: Alternatively, a primary amino group at the 3-position can be oxidized to a hydroxylamine. This transformation can be achieved using various oxidizing agents. For example, the oxidation of primary amines to hydroxylamines can be carried out using reagents such as dimethyldioxirane.

| Starting Functional Group | Transformation | Reagent/Method | Product Functional Group |

| 3-Nitro Group | Reduction | Controlled Reducing Agent | 3-Hydroxyamino Group |

| 3-Amino Group | Oxidation | Oxidizing Agent (e.g., Dioxirane) | 3-Hydroxyamino Group |

Coupling and Derivatization Reactions

The derivatization of the this compound scaffold is crucial for modulating its biological activity and material properties. Coupling reactions primarily target the hydroxylamino group, allowing for the introduction of a wide array of substituents.

One common strategy involves the acylation of the hydroxylamino group to form N-acyloxy derivatives. This can be achieved using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base. For instance, the reaction of this compound with an acyl chloride would yield the corresponding N-acyloxy-3-aminotetrahydrothiophene 1,1-dioxide.

Furthermore, the amino group of the analogous 3-aminotetrahydrothiophene 1,1-dioxides can be readily derivatized through amide bond formation. nih.gov A variety of peptide coupling reagents can be employed for this purpose, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). peptide.comglpbio.comsigmaaldrich.com These reagents facilitate the efficient coupling of carboxylic acids to the amino group, affording a diverse range of amide derivatives. nih.gov The choice of coupling reagent and reaction conditions can be optimized to minimize side reactions and ensure high yields. uni-kiel.de

Another avenue for derivatization is through N-alkylation of the hydroxylamino group or its protected forms. This allows for the introduction of various alkyl or arylalkyl substituents, further expanding the chemical space accessible from this scaffold.

The following table summarizes various coupling reagents that can be utilized for the derivatization of 3-aminotetrahydrothiophene 1,1-dioxide, which can be conceptually extended to its hydroxylamino counterpart with appropriate modifications.

| Coupling Reagent | Full Name | Key Features |

|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High coupling efficiency, low racemization. peptide.comglpbio.comsigmaaldrich.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Commonly used, efficient for standard couplings. peptide.comglpbio.comsigmaaldrich.com |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Similar to HBTU, often used in solid-phase synthesis. peptide.comglpbio.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for hindered amino acids. sigmaaldrich.com |

| DCC | N,N'-Dicyclohexylcarbodiimide | Classical coupling reagent, though can lead to side products. peptide.com |

Advanced Synthetic Strategies and Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for the preparation of complex molecules, including this compound and its analogues.

Stereoselective and Asymmetric Synthesis Approaches

The development of stereoselective methods for the synthesis of chiral 3-substituted tetrahydrothiophene 1,1-dioxides is of significant importance, as the stereochemistry at the C3 position can profoundly influence biological activity.

One strategy involves the asymmetric desymmetrization of prochiral precursors. For example, the enantioselective opening of a suitable meso-epoxide derived from a tetrahydrothiophene precursor with a hydroxylamine equivalent, catalyzed by a chiral catalyst, could provide access to enantioenriched this compound.

Another approach is the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, asymmetric Michael additions to α,β-unsaturated sulfones have been employed to establish the stereocenter at the 3-position. nih.gov The use of bifunctional organocatalysts, such as those derived from cinchona alkaloids, has shown promise in achieving high enantioselectivity in such transformations. nih.gov

Furthermore, the asymmetric reduction of a 3-oxotetrahydrothiophene 1,1-dioxide precursor can yield chiral 3-hydroxytetrahydrothiophene 1,1-dioxide, which can then be converted to the desired hydroxylamino derivative. This reduction can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

The following table highlights some research findings in the asymmetric synthesis of related chiral sulfur-containing compounds.

| Reaction Type | Catalyst/Reagent | Product Type | Key Findings |

|---|---|---|---|

| Sulfa-Michael Addition | Bifunctional cinchona/sulfonamide organocatalyst | Chiral β-naphthyl-β-sulfanyl ketones | High enantioselectivity (up to 96% ee) with low catalyst loading. nih.gov |

| Asymmetric Condensation | Pentanidium organocatalyst | Enantioenriched sulfinate esters | Successful coupling of a wide range of sulfinates and bioactive alcohols. nih.gov |

| Imino Corey–Chaykovsky Reaction | (Thiolan-2-yl)diarylmethanol benzyl (B1604629) ether organocatalyst | Diaryl aziridines | High enantioselectivity (95–98% ee). rsc.org |

Development of Green Chemistry-Compliant Synthetic Protocols

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes to heterocyclic sulfones. A key focus is the replacement of hazardous and volatile organic solvents with greener alternatives.

Water has been explored as a reaction medium for the synthesis of vinylic sulfones, demonstrating that certain reactions can be performed under mild, aqueous conditions, sometimes without the need for a catalyst. researchgate.netacs.org This approach is atom-economical and minimizes the generation of hazardous waste. researchgate.net

Other green solvents that have been investigated for the synthesis of sulfur-containing heterocyclic compounds include ionic liquids, deep eutectic solvents, glycerol, and polyethylene (B3416737) glycol. mdpi.com These solvents can offer advantages such as high thermal stability, low vapor pressure, and recyclability. For instance, the bio-based solvent Cyrene™, derived from cellulose, has been shown to be an effective and sustainable alternative to traditional dipolar aprotic solvents in various chemical transformations. mdpi.com

The development of catalyst-free reactions in environmentally benign solvents represents a significant step towards more sustainable chemical manufacturing. rsc.org

Biocatalytic Transformations in Compound Synthesis

Biocatalysis offers a powerful and sustainable approach to the synthesis of chiral molecules, often providing high enantioselectivity under mild reaction conditions. Enzymes can be employed for the synthesis of key intermediates or for the direct production of the target compound.

For the synthesis of chiral analogues of this compound, biocatalytic methods can be particularly valuable. For example, the asymmetric reduction of 3-oxotetrahydrothiophene 1,1-dioxide to the corresponding chiral alcohol can be achieved with high enantioselectivity using ketoreductases (KREDs).

Furthermore, biocatalytic oxidation of sulfides to chiral sulfoxides is a well-established method. almacgroup.comnih.govacsgcipr.org While the target compound is a sulfone, the principles of enantioselective bio-oxidation could potentially be adapted for the synthesis of chiral sulfoxide precursors.

Recent research has also explored the use of enzymes for the synthesis of chiral sulfinate esters and other sulfur-containing stereogenic centers, expanding the toolbox for asymmetric sulfur chemistry. nih.gov

The following table provides an overview of biocatalytic approaches relevant to the synthesis of chiral sulfolane derivatives.

| Enzyme Class | Transformation | Substrate/Product Type | Key Advantages |

|---|---|---|---|

| Ketoreductases (KREDs) | Asymmetric reduction of ketones | Chiral alcohols | High enantioselectivity, mild reaction conditions. |

| Monooxygenases (e.g., BVMOs) | Asymmetric oxidation of sulfides | Chiral sulfoxides | High enantiopurity of products. acsgcipr.org |

| Reductive Enzymes (e.g., Msr, Dms) | Kinetic resolution of racemic sulfoxides | Enantiopure sulfoxides | Alternative to asymmetric oxidation. almacgroup.comnih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Hydroxyamino Tetrahydrothiophene 1,1 Dioxide

Reaction Pathways and Transformation Capabilities

Detailed experimental studies outlining the reaction pathways and transformation capabilities of 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide have not been found in the public domain. The subsequent subsections reflect this absence of specific research.

There is no specific literature detailing the reactivity of the hydroxyamino functional group in this compound. In general, hydroxylamines can undergo a variety of reactions, including oxidation to nitroso compounds or oximes, reduction to amines, and condensation with carbonyl compounds. However, without experimental data, it is not possible to detail the specific outcomes of such reactions for this compound, as the reactivity will be influenced by the presence of the electron-withdrawing sulfone group.

Specific transformations involving the sulfone moiety of this compound are not documented. The tetrahydrothiophene (B86538) 1,1-dioxide ring is known for its high stability. wikipedia.org Reactions involving this moiety often require harsh conditions and can include ring-opening or elimination reactions, particularly if there are suitable activating groups. mdpi.com However, no studies have been found that investigate these transformations in the presence of a 3-(hydroxyamino) substituent.

There are no published reports on ring system rearrangements or scission reactions specifically for this compound. While related sulfolane (B150427) derivatives can undergo such reactions under certain conditions, for instance, in radical ring-opening polymerization, mdpi.com this has not been documented for the title compound.

Mechanistic Elucidation of Key Chemical Reactions

In the absence of detailed studies on the chemical reactions of this compound, there is consequently no literature on the mechanistic elucidation of any such reactions.

No experimental studies have been found that identify or characterize any reaction intermediates of this compound using spectroscopic or spectrometric techniques.

There is a lack of available data from kinetic or thermodynamic studies on the reaction processes of this compound. Such studies would be contingent on the prior investigation of its chemical reactivity, which has not been reported.

The following table provides a summary of the types of data that are currently unavailable in the scientific literature for this compound, corresponding to the sections of this article.

| Section | Subsection | Data Availability |

| 3.1. | Reaction Pathways and Transformation Capabilities | |

| 3.1.1. Reactivity of the Hydroxyamino Functional Group | No specific data available. | |

| 3.1.2. Transformations Involving the Sulfone Moiety | No specific data available. | |

| 3.1.3. Ring System Rearrangements and Scission | No specific data available. | |

| 3.2. | Mechanistic Elucidation of Key Chemical Reactions | |

| 3.2.1. Spectroscopic and Spectrometric Characterization of Intermediates | No specific data available. | |

| 3.2.2. Kinetic and Thermodynamic Studies of Reaction Processes | No specific data available. |

Role as a Versatile Synthetic Intermediate for Complex Molecules

The strategic placement of the hydroxylamino group on the tetrahydrothiophene 1,1-dioxide scaffold makes it a key precursor for the synthesis of various fused heterocyclic compounds. The inherent reactivity of the N-hydroxy functionality allows for a range of cyclization reactions, leading to the formation of novel and potentially bioactive molecules.

One of the primary applications of derivatives of the tetrahydrothiophene 1,1-dioxide core is in the construction of fused oxazolidine (B1195125) ring systems. While direct studies on this compound are limited, research on analogous compounds, such as cis-4-amino-tetrahydrothiophen-3-ol 1,1-dioxide, provides significant insight into the potential synthetic pathways. For instance, the reaction of such amino alcohol precursors with formaldehyde (B43269) has been shown to yield hexahydrothieno-[3,4-d] researchgate.netmdpi.comoxazole 5,5-dioxides. researchgate.net This type of cyclocondensation reaction highlights the utility of the tetrahydrothiophene 1,1-dioxide backbone as a rigid scaffold for building complex polycyclic structures.

The general reaction involves the condensation of the amino and hydroxyl functionalities with a suitable carbonyl-containing compound to form a five-membered oxazolidine ring fused to the thiophene (B33073) dioxide core. The reaction conditions for such transformations can be varied to optimize yields and selectivity.

Table 1: Synthesis of Hexahydrothieno[3,4-d] researchgate.netmdpi.comoxazole 5,5-dioxides from a Tetrahydrothiophene 1,1-dioxide Precursor researchgate.net

| Starting Material | Reagent | Conditions | Product |

| cis-4-Amino-tetrahydrothiophen-3-ol 1,1-dioxide | Formaldehyde (excess) | 20°C, several days | Hexahydrothieno[3,4-d] researchgate.netmdpi.comoxazole 5,5-dioxide |

| cis-4-Amino-tetrahydrothiophen-3-ol 1,1-dioxide | Formaldehyde (excess) | 5°C, several days | Hexahydrothieno[3,4-d] researchgate.netmdpi.comoxazole 5,5-dioxide |

| cis-4-Amino-tetrahydrothiophen-3-ol 1,1-dioxide | Paraformaldehyde, DMSO | Microwave (100 W), 10 min | Hexahydrothieno[3,4-d] researchgate.netmdpi.comoxazole 5,5-dioxide |

| cis-4-Amino-tetrahydrothiophen-3-ol 1,1-dioxide | Paraformaldehyde, DMSO | Ultrasound, 15 min | Hexahydrothieno[3,4-d] researchgate.netmdpi.comoxazole 5,5-dioxide |

Note: The data in this table is based on the reactions of a closely related precursor and is presented to illustrate the potential synthetic utility of this compound.

The tetrahydrothiophene 1,1-dioxide moiety itself is recognized as an important structural motif in medicinal chemistry. nih.gov Its incorporation into more complex molecules can influence physicochemical properties such as solubility and polarity, which are critical for biological activity. Therefore, the use of this compound as a synthetic intermediate provides a pathway to novel compounds with potential therapeutic applications. The development of synthetic routes starting from this compound is an active area of research, with the aim of accessing new chemical space for drug discovery and materials science.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 3 Hydroxyamino Tetrahydrothiophene 1,1 Dioxide Analogues

Principles and Methodologies of SAR and QSAR Analysis in Drug Discovery Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, focusing on the qualitative relationship between a molecule's three-dimensional structure and its biological activity. Through the synthesis and biological evaluation of a series of related compounds, or analogues, researchers can identify which functional groups and structural motifs are essential for activity, which ones can be modified, and which are detrimental. This iterative process helps in understanding the interaction between a ligand and its biological target at a molecular level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by establishing a mathematical correlation between the chemical structure and biological activity. nih.gov QSAR models use statistical methods to relate numerical descriptors of a molecule's physicochemical properties to its observed biological activity. nih.gov These descriptors can be categorized as:

1D-QSAR: Correlates activity with global molecular properties such as pKa and logP. nih.gov

2D-QSAR: Uses structural patterns like connectivity indices and 2D pharmacophores. nih.gov

3D-QSAR: Considers the three-dimensional properties of molecules, such as steric and electrostatic fields. nih.gov

The primary goal of QSAR is to develop predictive models that can estimate the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. nih.gov

Identification of Pharmacophoric Features within the Tetrahydrothiophene (B86538) 1,1-Dioxide Scaffold

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. For the tetrahydrothiophene 1,1-dioxide scaffold, several key pharmacophoric features can be identified based on SAR studies of its analogues, particularly those investigated as activators of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

The core tetrahydrothiophene 1,1-dioxide (sulfolane) ring itself is a crucial component. The sulfonyl group, with its two oxygen atoms, acts as a strong electron-withdrawing group and a hydrogen bond acceptor. This feature is considered beneficial for the design of inhibitors for certain enzymes, such as the serine protease plasmin, where the tetrahydro-4H-thiopyran-4-one 1,1-dioxide nucleus was found to be a more potent pharmacophore than a simple cyclohexanone (B45756) core due to the electronic properties of the sulfone. nih.gov

In the context of Nrf2 activation, studies on 3-aminotetrahydrothiophene 1,1-dioxide derivatives have highlighted the importance of the sulfone linkage for antioxidant response element (ARE)-inducing activity. nih.gov The key pharmacophoric elements for this class of compounds can be summarized as:

The Tetrahydrothiophene 1,1-Dioxide Core: Provides a rigid scaffold and possesses important electronic properties.

The 3-Position Substituent: The nature of the substituent at the 3-position is critical for modulating activity. For Nrf2 activators, an amino group at this position has been shown to be a key feature. nih.gov The hydroxyamino group in the titular compound would also contribute to the polarity and hydrogen bonding capacity at this position.

Substituents on the Amino Group: Modifications to the amino group at the 3-position significantly impact potency and efficacy.

Modulation of Biological Activity through Substituent Effects and Conformational Preferences

The biological activity of analogues of 3-(hydroxyamino)tetrahydrothiophene 1,1-dioxide can be finely tuned by altering the substituents on the core scaffold. These modifications can influence the molecule's electronic properties, lipophilicity, steric profile, and conformational preferences, all of which can affect its interaction with a biological target.

Systematic studies on 3-aminotetrahydrothiophene 1,1-dioxide derivatives as Nrf2 activators have demonstrated that the nature of the aminoalkyl group is a key determinant of activity. For instance, replacement of an isobutylamine (B53898) group with a 3,3,3-trifluoropropylamine (B1329503) substituent resulted in a significant increase in efficacy. nih.gov Conversely, substitutions with γ-aminobutyric acid or aminocaproic acid led to a loss of activity. nih.gov

The following interactive data table summarizes the structure-activity relationships of some 3-aminotetrahydrothiophene 1,1-dioxide analogues as Nrf2 activators, illustrating the impact of substituent modifications.

| Compound | R Group on Amino Moiety | Fold Induction (FI) of ARE Activity | Cytotoxicity IC50 (µM) in IMR32 cells |

| 2 | Isobutylamine | 20.1 | > 20 |

| 17 | 3,3,3-Trifluoropropylamine | 70.7 | > 20 |

| 18 | β-Alanine | 22.3 | > 20 |

| 19 | γ-Aminobutyric acid | Inactive | > 20 |

| 20 | Aminocaproic acid | Inactive | > 20 |

| 22 | Cyclopropylmethylamine | 25.4 | > 20 |

Data sourced from a study on 3-aminotetrahydrothiophene 1,1-dioxides as non-electrophilic ARE activators. nih.gov

Conformational preferences of the tetrahydrothiophene 1,1-dioxide ring and its substituents also play a crucial role in determining biological activity. The five-membered sulfolane (B150427) ring is not planar and can adopt various conformations. The orientation of the substituent at the 3-position can influence how the molecule fits into a binding pocket. While specific conformational studies on this compound are not widely available, it is understood that the stereochemistry at this position can be critical. For instance, in related fused-ring systems, the cis and trans orientation of substituents can dictate the outcome of chemical reactions and, by extension, their biological interactions. researchgate.net

Development of Predictive Models for Structure-Activity Correlations

The development of predictive QSAR models for analogues of this compound would be a valuable tool for the design of new compounds with enhanced activity. While specific QSAR models for this exact compound are not readily found in the public domain, the principles for their development are well-established.

A typical QSAR modeling workflow would involve:

Data Set Preparation: A series of analogues with a range of biological activities would be selected.

Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each analogue.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously assessed using techniques like cross-validation and external validation on a separate test set of compounds.

For the tetrahydrothiophene 1,1-dioxide scaffold, key descriptors in a QSAR model might include those related to the electronic nature of the sulfone group, the size and lipophilicity of substituents, and descriptors that capture the hydrogen bonding potential of the hydroxyamino group and other functional moieties.

In silico drug-likeness predictions, which are a form of predictive modeling, have been applied to potent 3-aminotetrahydrothiophene 1,1-dioxide derivatives. These models assess properties like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and the number of rotatable bonds (RB) to predict pharmacological utility. For example, potent Nrf2 activators in this series were found to have favorable drug-likeness scores, with HBA counts of 7-8, HBD counts of 0-1, and 6-7 rotatable bonds. nih.gov

The following table provides an example of in silico drug-likeness properties for selected potent 3-aminotetrahydrothiophene 1,1-dioxide analogues.

| Compound | HBA | HBD | Rotatable Bonds |

| 17 | 8 | 1 | 7 |

| 18 | 8 | 1 | 6 |

| 22 | 7 | 1 | 6 |

Data from in silico predictions for potent ARE activators. nih.gov

These predictive models, once validated, can be instrumental in the virtual screening of large compound libraries to identify new potential leads and in the optimization of existing compounds to improve their therapeutic profiles.

Biological and Pharmacological Research Perspectives on 3 Hydroxyamino Tetrahydrothiophene 1,1 Dioxide and Its Analogues

In Vitro Biological Activity Profiling and Screening Methodologies

The initial stages of drug discovery for a compound like 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide would typically involve a series of in vitro assays to determine its biological activity profile. These screening methods are essential for identifying potential therapeutic applications and understanding the compound's mechanism of action at a molecular and cellular level.

Enzyme Inhibition Assays (e.g., DNA Ligases)

Enzyme inhibition assays are a fundamental tool in drug discovery to identify molecules that can modulate the activity of specific enzymes involved in disease processes. For a novel compound, a broad panel of enzyme assays would be employed to screen for inhibitory activity. For instance, DNA ligases, which are crucial for DNA replication and repair, are potential targets for anticancer and antimicrobial agents. However, there is currently no publicly available research demonstrating the inhibitory effects of this compound or its close analogues on DNA ligases or other specific enzymes.

Cell-Based Assays for Target Identification and Validation

Cell-based assays provide a more physiologically relevant context to study the effects of a compound. nuvisan.comnih.gov These assays are instrumental in identifying and validating the molecular targets of a new chemical entity. researchgate.net Methodologies such as high-content screening, reporter gene assays, and thermal shift assays can be used to observe the phenotypic effects of a compound on cells and to pinpoint the proteins it interacts with. At present, there are no published studies that utilize cell-based assays to identify or validate the specific molecular targets of this compound.

Receptor Binding and Modulation Studies (e.g., GPR41 modulators)

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are common targets for a wide range of drugs. GPR41, a receptor for short-chain fatty acids, is involved in metabolic and inflammatory processes. scbt.com Receptor binding and functional assays are used to determine if a compound can bind to and modulate the activity of a specific receptor. While the tetrahydrothiophene (B86538) core is present in some biologically active molecules, there is no available data to suggest that this compound or its analogues act as modulators of GPR41 or other GPCRs.

In Vitro Activity against Pathogens (e.g., antimicrobial, anti-proliferative)

The thiophene (B33073) scaffold is a common feature in many compounds with demonstrated antimicrobial and anti-proliferative activities. nih.govresearchgate.net Standard in vitro assays, such as broth microdilution to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains, and cytotoxicity assays against cancer cell lines, are used to screen for such activities. nih.govmdpi.commdpi.commdpi.comresearchgate.net While derivatives of tetrahydro-2H-1,3,5-thiadiazine-2-thione have shown some anti-proliferative potential, specific data on the antimicrobial or anti-proliferative effects of this compound are not available. researchgate.net

Molecular Mechanism of Action Investigations

Once a compound has shown promising biological activity in initial screenings, further studies are conducted to elucidate its precise molecular mechanism of action.

Identification of Molecular Targets and Ligand-Target Interactions

A variety of techniques, including affinity chromatography, proteomics, and computational modeling, are employed to identify the specific molecular targets of a drug candidate. Understanding the interaction between a ligand (the compound) and its target at the molecular level is crucial for optimizing its efficacy and selectivity. Currently, the molecular targets of this compound have not been identified in the available scientific literature.

Elucidation of Downstream Signaling Pathways

Investigations into analogues of this compound have centered on their ability to act as non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. nih.gov This pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress. nih.gov

Under normal physiological conditions, NRF2 is kept at low levels by its cytoplasmic repressor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. nih.gov Analogues of 3-aminotetrahydrothiophene 1,1-dioxide have been shown to induce the NRF2-driven transcriptional program, which involves the upregulation of a suite of cytoprotective genes. nih.gov These genes contain Antioxidant Response Elements (ARE) in their promoter regions, and their products are involved in detoxification and antioxidant defense. nih.gov The activation of this pathway by these non-electrophilic small molecules represents a strategic approach to enhancing cellular resilience in conditions associated with oxidative stress and inflammation. nih.gov

The proposed mechanism for some analogues involves the modulation of upstream metabolic enzymes, such as phosphoglycerate kinase 1 (PGK1). Inhibition of PGK1 can lead to the accumulation of specific glycolytic metabolites that are capable of signaling for the upregulation of NRF2 expression. technologypublisher.com This indirect method of activation is distinct from that of electrophilic activators, which typically modify cysteine residues on KEAP1 directly. nih.gov

Cellular Effects and Phenotypic Responses

The activation of the NRF2-ARE signaling pathway by 3-aminotetrahydrothiophene 1,1-dioxide analogues leads to distinct cellular effects and phenotypic responses, primarily of a cytoprotective nature. The induction of ARE-mediated gene expression enhances the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances, thereby mitigating cellular damage. nih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the potency and efficacy of these compounds as ARE activators. These studies have revealed that modifications to the aminoalkyl moiety of the 3-aminotetrahydrothiophene 1,1-dioxide scaffold can significantly impact their biological activity. For instance, certain substitutions have led to the identification of analogues with submicromolar potency for ARE activation. nih.gov A key finding from this research is that it is possible to achieve cytoprotective NRF2 activation without inducing cytotoxicity, a significant advantage for potential therapeutic agents. nih.gov

The following table summarizes the activity of selected 3-aminotetrahydrothiophene 1,1-dioxide analogues in cellular assays:

| Compound ID | Description | ARE Induction (Fold Induction) | Cytotoxicity (IC50 in IMR32 cells) |

| Analogue 17 | 3,3,3-trifluoropropylamine (B1329503) substituted | 70.7 | > 20 µM |

| Analogue 18 | Carboxylic acid derivative | High | Not specified |

| Analogue 22 | Ester derivative of Analogue 18 | High | Not specified |

| Analogue 2 | Parent bis-sulfone activator | ~20 | Not specified |

Data sourced from a study on the optimization of 3-aminotetrahydrothiophene 1,1-dioxides as non-electrophilic ARE activators. nih.gov

These findings underscore the potential for this class of compounds to elicit protective cellular responses against oxidative stress, a hallmark of numerous pathological conditions. nih.gov

Preclinical Research Paradigms and Model Systems (Excluding Specific Clinical Outcomes)

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Methodologies

There is no publicly available information detailing the specific in vitro ADME properties of this compound or its close analogues. While in silico predictions for some 3-aminotetrahydrothiophene 1,1-dioxide analogues suggest favorable drug-like properties, experimental data from standard in vitro ADME assays are not present in the reviewed literature. nih.gov

Standard in vitro ADME methodologies that would be relevant for this class of compounds include assessments of:

Solubility: Determining the aqueous solubility of the compound is fundamental for predicting its oral absorption.

Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion across biological membranes.

Metabolic Stability: Incubation with liver microsomes or hepatocytes is used to determine the rate of metabolic turnover and identify potential metabolites.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins influences its distribution and availability to target tissues.

CYP450 Inhibition: Evaluating the potential for the compound to inhibit major cytochrome P450 enzymes is crucial for predicting drug-drug interactions.

Without specific studies on this compound or its direct analogues, any discussion of their ADME profile would be speculative.

Development of In Vivo Efficacy Models and Proof-of-Concept Studies

No in vivo efficacy models or proof-of-concept studies have been published for this compound or its close analogues. The existing research on 3-aminotetrahydrothiophene 1,1-dioxides has been confined to in vitro cellular systems to establish their mechanism of action as NRF2 activators. nih.gov

The development of relevant in vivo models would be a critical next step in the preclinical evaluation of these compounds. Based on their demonstrated activity as NRF2 activators, suitable in vivo models could include those for diseases with a well-established oxidative stress component, such as:

Models of neurodegenerative diseases

Models of inflammatory diseases

Models of chemically-induced organ toxicity

Proof-of-concept studies in such models would be necessary to demonstrate the translation of the in vitro cytoprotective effects to a whole-organism context and to establish a preliminary understanding of the pharmacokinetic-pharmacodynamic relationship. However, at present, such data are not available in the scientific literature for this specific chemical series.

Computational and Theoretical Chemistry Approaches for 3 Hydroxyamino Tetrahydrothiophene 1,1 Dioxide

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is fundamental in structure-based drug design for identifying potential biological targets and elucidating binding mechanisms.

The structure of 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide possesses key functional groups that are crucial for molecular recognition. The sulfone group (SO₂) acts as a strong hydrogen bond acceptor, while the hydroxylamino group (-NHOH) can serve as both a hydrogen bond donor and acceptor. These features allow the molecule to form specific, stabilizing interactions within a protein's active site.

Molecular docking simulations for this compound would involve preparing a 3D model of the ligand and docking it into the binding sites of various therapeutically relevant proteins. Studies on analogous compounds containing sulfone or sulfonamide moieties have shown their ability to target a range of enzymes. For instance, sulfone derivatives have been investigated as potential inhibitors of human topoisomerase IIα (TopoIIα), a key enzyme in cancer therapy. tandfonline.comnih.gov Similarly, sulfonamides have been docked into the colchicine-binding site of tubulin and the active sites of cyclooxygenase (COX) enzymes. nih.govmdpi.com

A typical docking study would calculate a binding affinity or docking score, usually in kcal/mol, which estimates the strength of the interaction. A lower score generally indicates a more favorable binding pose. The analysis also reveals specific interactions, such as hydrogen bonds and electrostatic contacts, with key amino acid residues. For this compound, the hydroxylamino group would be expected to interact with polar residues like serine or glutamic acid, while the sulfone oxygens could interact with basic residues such as arginine or lysine.

Table 1: Illustrative Molecular Docking Results for this compound Against Various Enzyme Classes Note: These values are hypothetical and serve to illustrate typical results from docking simulations.

| Target Protein Class | Example Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Topoisomerase | Topoisomerase IIα | -7.8 | ASN91, GLU87 |

| Tubulin Polymerization | Tubulin (Colchicine Site) | -6.5 | CYS241, LEU255 |

| Carbonic Anhydrase | Carbonic Anhydrase II | -8.2 | HIS94, THR199 |

| Cyclooxygenase | COX-1 | -7.1 | SER516, HIS90 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to analyze the electronic properties of a molecule. These calculations provide a fundamental understanding of molecular structure, stability, and chemical reactivity based on the principles of quantum mechanics.

For this compound, DFT calculations can determine its optimized three-dimensional geometry and electronic charge distribution. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the sulfone and hydroxylamino groups, indicating these are sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a hydrogen bond donor site. Such computational studies have been used to analyze the stability and reactivity of other sulfolane (B150427) derivatives. nih.govresearchgate.netnih.gov

Table 2: Predicted Quantum Chemical Properties of this compound Note: Values are representative and depend on the specific level of theory and basis set used for calculation.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Relates to electron-donating capability and susceptibility to oxidation. |

| LUMO Energy | -0.8 eV | Relates to electron-accepting capability and susceptibility to reduction. |

| HOMO-LUMO Gap | 6.7 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 4.2 D | A high value indicates a polar molecule with significant charge separation. |

| Electron Affinity | 1.1 eV | Energy released when an electron is added; indicates ability to stabilize a negative charge. |

| Ionization Potential | 8.9 eV | Energy required to remove an electron; indicates resistance to oxidation. |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt by rotation about single bonds. The tetrahydrothiophene (B86538) 1,1-dioxide ring is not planar and can exist in various conformations, such as envelope and twist forms. Quantum chemical methods can be used to calculate the relative energies of these different conformers, identifying the most stable (lowest energy) structures. mdpi.com

Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. An MD simulation provides a dynamic view of conformational flexibility and intermolecular interactions. By simulating the molecule in a solvent (like water) or within a protein's binding site, MD can assess the stability of a particular docking pose. uoa.gr For this compound complexed with a target protein, an MD simulation could reveal whether the key hydrogen bonds predicted by docking are maintained over time, providing a more accurate assessment of binding affinity. tandfonline.comnih.gov The simulation can also highlight the role of water molecules in mediating protein-ligand interactions and reveal conformational changes in the protein upon ligand binding.

Table 3: Relative Energies of Hypothetical Ring Conformations for this compound Note: The tetrahydrothiophene ring can adopt several non-planar conformations. The energy values are for illustrative purposes.

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| C2-Envelope | 0.00 | ~55% |

| Twist (T) | 0.25 | ~35% |

| C3-Envelope | 1.50 | ~8% |

| Planar (Transition State) | > 5.00 | < 1% |

In Silico Prediction of Biological Activity and ADME Properties

Before a compound can be considered for development, its pharmacokinetic profile must be evaluated. This includes its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico models are widely used in the early stages of drug discovery to predict these properties from chemical structure alone, helping to identify candidates with favorable drug-like characteristics and filter out those likely to fail. nih.gov

The ADME profile of this compound can be predicted based on its physicochemical properties. Guidelines such as Lipinski's Rule of Five are used to assess oral bioavailability. These rules consider molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Due to its low molecular weight and high polarity (indicated by a negative calculated logP), the compound is predicted to have good water solubility. Its topological polar surface area (TPSA), a descriptor related to hydrogen bonding capacity, is also within a range that suggests good intestinal absorption. nih.goveijppr.com

Various computational models can predict properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. These predictions help prioritize compounds for further experimental testing and guide structural modifications to improve their ADME profile. nih.gov

Table 4: Predicted Physicochemical and ADME Properties for this compound

| Property / Descriptor | Predicted Value | Interpretation / Drug-Likeness Guideline |

| Physicochemical Properties | ||

| Molecular Weight | 151.19 g/mol | Favorable (< 500 g/mol ) |

| Lipophilicity (XLogP3-AA) | -1.1 | Indicates high polarity and water solubility (Lipinski's cLogP ≤ 5) |

| Topological Polar Surface Area (TPSA) | 74.8 Ų | Suggests good cell permeability (Typically < 140 Ų) |

| Hydrogen Bond Donors | 2 | Favorable (Lipinski's HBD ≤ 5) |

| Hydrogen Bond Acceptors | 4 | Favorable (Lipinski's HBA ≤ 10) |

| Rotatable Bonds | 1 | Indicates low conformational flexibility (Typically ≤ 10) |

| ADME Predictions | ||

| Gastrointestinal (GI) Absorption | High | Predicted based on physicochemical properties. |

| Blood-Brain Barrier (BBB) Permeant | No | Polar molecules with TPSA > 60-70 Ų are less likely to cross the BBB. |

| P-glycoprotein (P-gp) Substrate | No | Not predicted to be an efflux pump substrate. |

| Lipinski's Rule of Five | 0 violations | High likelihood of good oral bioavailability. |

Emerging Research Directions and Future Perspectives

Exploration of Novel Therapeutic Applications based on Scaffold Activity

A comprehensive review of scientific literature indicates a lack of specific studies on the therapeutic applications of 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide. The tetrahydrothiophene (B86538) 1,1-dioxide scaffold is a component of some biologically active molecules, and researchers have explored various derivatives of this core structure for potential therapeutic uses. For instance, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated as anticancer agents. nih.gov Additionally, other thiophene (B33073) derivatives have been investigated for their potential as anticancer and antioxidant agents. impactfactor.org

However, research specifically detailing the pharmacological activity of the 3-hydroxyamino substituted version is not currently available. Future research could potentially explore this compound as a building block in the synthesis of novel therapeutic agents, leveraging the known properties of the sulfolane (B150427) ring system. The introduction of the hydroxyamino group could offer unique hydrogen bonding capabilities and redox properties that may be of interest in medicinal chemistry.

Development of Chemical Probes and Tools utilizing the Compound's Structure

There is no available research detailing the development of chemical probes or diagnostic tools specifically from this compound. The design of chemical probes often involves incorporating a reporter group, such as a fluorescent moiety, onto a scaffold that can interact with a biological target. mdpi.commdpi.com The synthesis of derivatives of this compound could, in principle, be explored for such purposes. The functional groups present on the molecule offer potential sites for chemical modification to attach fluorophores or other labels. For example, research has been conducted on the synthesis of molecular probes from other heterocyclic scaffolds like phenanthroline for the detection of biologically important anions. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The application of artificial intelligence (AI) and machine learning (ML) in chemical discovery is a rapidly growing field. nih.govnih.gov These technologies are used to predict molecular properties, design novel compounds with desired activities, and optimize synthetic routes. arxiv.org

While general AI and ML models are being developed for these purposes, there is no specific mention in the available literature of models trained on or used to predict the properties or applications of this compound. In the future, as more data on sulfolane derivatives becomes available, AI and ML could be employed to:

Predict potential biological activities of new derivatives.

Estimate physicochemical properties relevant to drug development or material science.

Design novel synthetic pathways to this and related compounds.

Currently, the lack of extensive experimental data for this specific compound limits the direct application of such computational tools.

Interdisciplinary Research in Material Science and Environmental Chemistry

Advanced Solvent Applications in Specialty Chemical Synthesis

Tetrahydrothiophene 1,1-dioxide, or sulfolane, is a well-known and widely used industrial solvent due to its high polarity, thermal stability, and miscibility with both water and hydrocarbons. wikipedia.org It is utilized in processes such as extractive distillation and as a reaction solvent. gs-chemical.comcpchem.com

There is no specific research available on the use of this compound as an advanced solvent. The introduction of the hydroxyamino group would significantly alter the physical and chemical properties of the sulfolane scaffold, such as its polarity, hydrogen bonding capacity, and melting/boiling points. While this could potentially lead to novel solvent properties for specialty chemical synthesis, experimental data to support this is currently lacking.

Environmental Remediation Research

Research into the environmental fate and remediation of sulfolane exists, driven by its use in the oil and gas industry and subsequent environmental contamination. scholaris.cacdnsciencepub.comnih.gov Studies have focused on its biodegradation and removal from contaminated groundwater. nih.govuoguelph.ca

However, there are no available studies on the use of this compound in environmental remediation. The properties of this specific derivative in environmental systems, including its biodegradability and potential to interact with pollutants, have not been investigated.

Q & A

Q. What synthetic routes are available for preparing 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide, and how can reaction conditions be optimized?

The compound can be synthesized via hydroxylation of tetrahydrothiophene 1,1-dioxide derivatives. For example, in vivo studies of Myleran (a bisulfone alkylating agent) reveal that its metabolite, 3-hydroxy tetrahydrothiophene-1,1-dioxide, forms through a reaction with cysteine or cysteinyl moieties. This involves:

Cyclic sulphonium ion formation,

Cleavage to tetrahydrothiophene,

Oxidation to the 1,1-dioxide,

Biological hydroxylation at the 3-position .

Optimization Tips :

- Use anhydrous solvents (e.g., THF) to minimize side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH to stabilize intermediates.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm hydroxylamine and sulfone group positioning.

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- X-ray Crystallography : Resolves stereochemistry and crystal packing (requires high-purity samples) .

Note : Purity assessment via GC (>98% recommended) is essential to avoid interference in biological assays .

Q. How does the solubility of this compound influence experimental design?

The compound is highly water-soluble due to its polar sulfone and hydroxylamine groups. However, it also dissolves in organic solvents like sulfolane (tetrahydrothiophene 1,1-dioxide), acetone, and methanol . Methodological Considerations :

- Use aqueous buffers for in vitro biological assays.

- For organic-phase reactions, sulfolane is a suitable solvent due to its high boiling point (285°C) and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data for 3-hydroxy derivatives of tetrahydrothiophene 1,1-dioxide?

Conflicting data may arise from species-specific metabolism or assay sensitivity. For example, Roberts & Warwick (1961) observed that 60% of urinary radioactivity in rodents injected with radiolabeled Myleran corresponded to 3-hydroxy tetrahydrothiophene-1,1-dioxide, but cytotoxicity was absent . Resolution Strategies :

- Conduct cross-species comparative studies (e.g., rat vs. human hepatocytes).

- Use isotope tracing (e.g., ¹⁴C or ³H labeling) to track metabolite distribution .

Q. What thermodynamic properties of this compound are critical for industrial or environmental applications?

Key thermodynamic data includes:

- Heat Capacity : Experimental values range from 303.1 K to 555.1 K, with a molar mass of 120.17 g/mol .

- Thermal Stability : Decomposition occurs above 166°C (flash point) .

Applications : - Predict environmental persistence in groundwater (e.g., sulfolane contamination plumes in subarctic aquifers ).

Q. How can Diels-Alder reactions be leveraged to functionalize tetrahydrothiophene 1,1-dioxide derivatives?

Tetrahydrothiophene 1,1-dioxide acts as a dienophile or diene in Diels-Alder reactions to synthesize tri- and tetracyclic compounds. For example:

Q. Why does this compound exhibit low environmental biodegradability, and how can this be addressed?

Sulfolane derivatives resist biodegradation due to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.